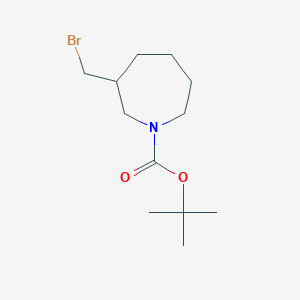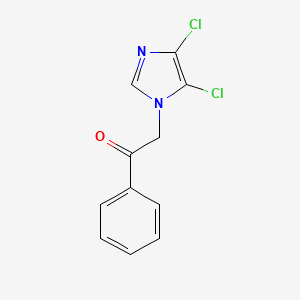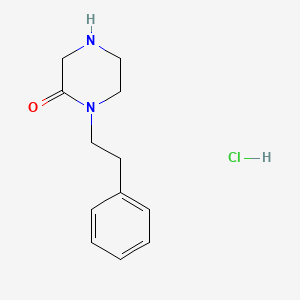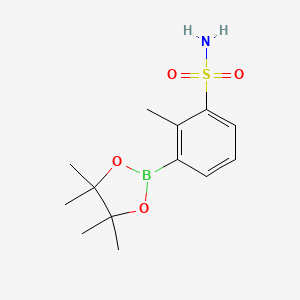![molecular formula C24H26F3NO4 B2646955 (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one CAS No. 2387562-53-8](/img/structure/B2646955.png)
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also includes trifluoromethyl and hydroxyl functional groups, which contribute to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone core through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The oxazolidinone ring can participate in various chemical reactions, potentially modifying the activity of enzymes or receptors.
Comparison with Similar Compounds
- (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one
- (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-thione
Uniqueness: The presence of the trifluoromethyl group and the specific stereochemistry of the compound make it unique compared to other oxazolidinone derivatives. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4S)-5,5-diphenyl-4-propan-2-yl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3NO4/c1-15(2)19-23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)32-21(30)28(19)20(29)16(3)22(4,31)24(25,26)27/h5-16,19,31H,1-4H3/t16-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVMIWCQJDDPOU-BPXKWBHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1C(=O)C(C)C(C)(C(F)(F)F)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H](C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)[C@@](C)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2646873.png)
![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2646876.png)

![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)
![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)
![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2646884.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)
![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)

![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)
